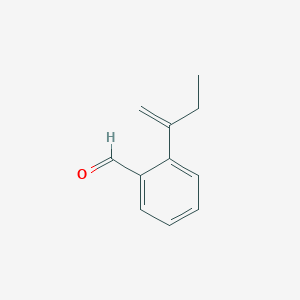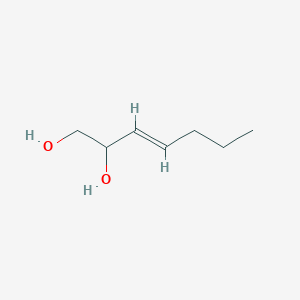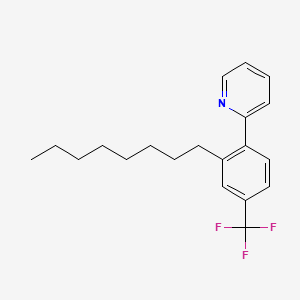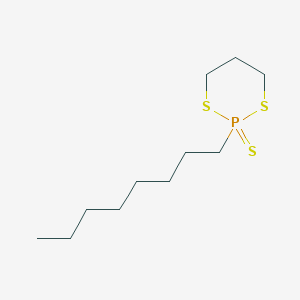
Benzaldehyde, 2-(1-methylenepropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 2-(1-methylenepropyl)- is an organic compound with a unique structure that includes a benzene ring substituted with a formyl group and a 1-methylenepropyl group. This compound is part of the aromatic aldehyde family and is known for its distinctive properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(1-methylenepropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with an appropriate alkylating agent under controlled conditions. For instance, the use of a stable aluminum hemiaminal as a tetrahedral intermediate can facilitate the cross-coupling with organometallic reagents, leading to the formation of substituted benzaldehydes .
Industrial Production Methods
Industrial production of Benzaldehyde, 2-(1-methylenepropyl)- often involves the oxidation of toluene derivatives in the presence of catalysts. The process typically requires precise control of temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 2-(1-methylenepropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction converts the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
Benzaldehyde, 2-(1-methylenepropyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-(1-methylenepropyl)- involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress and inhibition of microbial growth. This compound targets enzymes such as superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox balance .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The simplest aromatic aldehyde with a benzene ring and a formyl group.
Benzyl alcohol: A primary alcohol derived from the reduction of benzaldehyde.
Benzoic acid: A carboxylic acid formed from the oxidation of benzaldehyde.
Uniqueness
Benzaldehyde, 2-(1-methylenepropyl)- is unique due to the presence of the 1-methylenepropyl group, which imparts distinct chemical and physical properties. This structural variation allows for different reactivity and applications compared to its simpler counterparts .
Properties
CAS No. |
682748-22-7 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-but-1-en-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-8H,2-3H2,1H3 |
InChI Key |
KQCUVBPNCZFQLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)

![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
![4,4'-{[6-(Phenylsulfanyl)-1,3,5-triazine-2,4-diyl]bis(oxy)}dibenzoic acid](/img/structure/B12533500.png)

![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)


![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)



![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
